5-Fluoro-2-pyrazol-1-ylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXXNRSHPJRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 2 Pyrazol 1 Ylpyrimidine and Its Derivatives
Classical and Contemporary Approaches to the Pyrimidine (B1678525) Ring Synthesis
The formation of the pyrimidine ring is a cornerstone of this synthesis, with cyclocondensation reactions being a primary strategy. mdpi.comresearchgate.net These reactions typically involve the joining of molecular fragments to form the heterocyclic core. mdpi.com
Condensation Reactions with Fluorinated Precursors
A key approach to synthesizing fluorinated pyrimidines involves the use of precursors that already contain the fluorine atom. clockss.orgnih.gov This strategy circumvents the need for potentially harsh fluorination steps on the assembled pyrimidine ring. nih.gov One common method is the cyclocondensation of 1,3-dicarbonyl compounds with urea (B33335) or its derivatives. ijsat.org For instance, fluorinated β-diketones can react with amidines to form the pyrimidine ring. clockss.org
A notable example is the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.gov This method has proven effective for a range of substrates with both aliphatic and aromatic substituents, often resulting in excellent yields under mild conditions without the need for basic additives. nih.gov The use of fluorinated building blocks like these is a valuable strategy in the synthesis of fluorinated heterocycles. clockss.orgnih.gov
Another approach involves the one-pot synthesis of 4-perfluoroalkyl-pyrimidine derivatives from aldehydes. researchgate.net This process utilizes a photocatalyst and an organocatalyst to generate a highly electron-deficient enal, which then undergoes condensation with a guanidinium (B1211019) salt to form the pyrimidine. researchgate.net
The following table summarizes representative condensation reactions using fluorinated precursors for pyrimidine synthesis:
| Fluorinated Precursor | Reagent | Product | Yield | Reference |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | 2-Alkyl/Aryl-4-amino-5-fluoropyrimidines | Excellent | nih.gov |
| Aldehydes | Guanidinium salt | 5-Substituted-4-perfluoroalkyl-pyrimidines | Up to 84% | researchgate.net |
Cyclocondensation Strategies for Pyrimidine Core Formation
Cyclocondensation reactions are fundamental to pyrimidine synthesis, often employing a [3+3] fragment approach where a three-atom component reacts with another three-atom component. mdpi.comclockss.orgscielo.br A classic and widely used method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this reaction, such as using β-keto esters, α,β-unsaturated ketones, or their equivalents, have expanded its scope. mdpi.com
Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, microwave-assisted one-pot synthesis has emerged as a time-efficient and high-yielding method for producing substituted pyrimidines. rsc.org For example, the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles followed by electrophilic substitution provides a direct route to functionalized pyrazolo[1,5-a]pyrimidines. rsc.org
Multicomponent reactions also offer an efficient pathway to pyrimidine derivatives. mdpi.comijsat.org These strategies allow for the construction of complex molecules in a single step from multiple starting materials. mdpi.com For instance, the cyclocondensation of 1-carboxamidino-pyrazoles with 4-methoxyvinyl-trifluoromethyl ketones under ultrasonic conditions provides a clean and high-yielding route to 2-(pyrazol-1-yl)pyrimidine derivatives. scielo.brfigshare.com
The table below highlights different cyclocondensation strategies for pyrimidine synthesis:
| Strategy | Reactants | Conditions | Product Type | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Classical heating | Substituted pyrimidines | mdpi.com |
| Ultrasound-promoted | β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |
| Microwave-assisted | β-Enaminones, NH-5-aminopyrazoles | Microwave irradiation | Pyrazolo[1,5-a]pyrimidines | rsc.org |
| Multicomponent | 1-Carboxamidino-pyrazoles, 4-Methoxyvinyl-trifluoromethyl ketones | Ultrasonic conditions | 2-(Pyrazol-1-yl)pyrimidines | scielo.brfigshare.com |
Introduction of the Pyrazolyl Moiety at the Pyrimidine C2 Position
Once the pyrimidine ring is formed, the next critical step is the introduction of the pyrazole (B372694) group at the C2 position. This is typically achieved through C-N bond formation reactions. researchgate.netthieme-connect.com
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a common method for introducing nucleophiles, such as pyrazole, onto an aromatic ring that bears a good leaving group. wikipedia.org In the context of 5-fluoro-2-pyrazol-1-ylpyrimidine synthesis, a halogenated pyrimidine, such as 2-chloro-5-fluoropyrimidine, can serve as the electrophile. The pyrazole, acting as the nucleophile, displaces the leaving group (e.g., chloride) at the C2 position. rsc.org
The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and the stability of this intermediate influences the reaction rate. masterorganicchemistry.com For heteroaromatic systems like pyrimidines, the ring nitrogen atoms also facilitate the reaction. wikipedia.orgyoutube.com Studies have shown that in compounds like 5-fluoro-2-chloropyrimidine, the chlorine atom at the C2 position is more reactive towards nucleophilic substitution than the fluorine atom at the C5 position. rsc.org
Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of C-N bonds. rsc.orgresearchgate.netwikipedia.orgrug.nl This reaction allows for the coupling of amines with aryl halides or pseudohalides. wikipedia.orglibretexts.org In the synthesis of 2-pyrazolylpyrimidines, this methodology can be applied to couple a pyrazole with a 2-halopyrimidine. tandfonline.com
The Buchwald-Hartwig reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of the substrates that can be coupled. researchgate.netrug.nl Ligand-free copper-catalyzed C-N cross-coupling reactions have also been developed as a simple and inexpensive alternative for the N-arylation of pyrimidines. tandfonline.com These reactions often use copper iodide as the catalyst in a solvent like DMSO. tandfonline.com
The following table provides an overview of cross-coupling reactions for C-N bond formation:
| Reaction | Catalyst System | Substrates | Product | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | 2-Halopyrimidine, Pyrazole | 2-Pyrazolylpyrimidine | rsc.orgresearchgate.netwikipedia.org |
| Ligand-Free Copper Catalysis | Copper iodide, Base | 2-Halopyrimidine, Pyrazole | 2-Pyrazolylpyrimidine | tandfonline.com |
Fluorination Strategies for the Pyrimidine Ring
The introduction of a fluorine atom onto the pyrimidine ring is a key step that can be achieved at different stages of the synthesis. researchgate.netmdpi.com
One approach is the use of fluorinated building blocks from the outset, as discussed in section 2.1.1. nih.gov This strategy avoids direct fluorination of the pyrimidine ring, which can sometimes be challenging due to the electron-deficient nature of the ring. clockss.orgunimi.it
Direct fluorination of a pre-formed pyrimidine ring is another strategy. cas.cn Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for this purpose. cas.cn However, due to the low reactivity of pyrimidines towards electrophilic substitution, these reactions can sometimes result in low yields. clockss.org Strategic fluorination, where a fluorine atom is installed on a specific position to improve properties like metabolic stability, is a recognized approach in medicinal chemistry. mdpi.comnih.gov For instance, installing a fluorine atom on an electron-rich phenyl ring of a related inhibitor was shown to reduce in vivo metabolism. mdpi.com
The synthesis of fluorinated pyrimidines can also be achieved through the transformation of other functional groups. For example, the reaction of 2,4,5-trihalopyrimidines with a fluorinating agent can yield 5-fluoropyrimidine (B1206419) derivatives. unimi.it
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key strategies include the use of benign solvents, development of one-pot multicomponent reactions (MCRs), and minimization of waste through high-yield, selective reactions that avoid extensive purification steps.
One of the foremost principles of green chemistry is the use of environmentally safe solvents, with water being a near-ideal choice due to its non-toxic, non-flammable, and abundant nature. rsc.org Research has demonstrated the feasibility of conducting regioselective syntheses of related pyrazolyl-pyrimidines in aqueous media without the need for catalysts or additives, representing a significant advancement in environmentally benign synthesis. nih.gov Such protocols not only reduce reliance on hazardous organic solvents but also simplify work-up procedures. rsc.org
MCRs offer another powerful tool for green synthesis, as they allow for the construction of complex molecules from simple precursors in a single operation. rsc.org This approach enhances efficiency and reduces waste generated from intermediate purification steps. rsc.org For instance, one-pot protocols have been developed for the synthesis of complex pyrimidine and pyrazole derivatives using recyclable catalysts like p-toluenesulfonic acid in water, achieving high yields and easy product isolation. rsc.org
Total Synthesis of this compound: Mechanistic Insights and Optimization
The total synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. A prominent method involves the coupling of a pyrazole with a dihalopyrimidine, such as 5-fluoro-2-chloropyrimidine.
A metal-free method has been developed that demonstrates high site-selectivity in the C-N bond-forming reaction between 5-fluoro-2-chloropyrimidine and pyrazole. rsc.org In this synthesis, the reaction yields 5-fluoro-2-(1H-pyrazol-1-yl)pyrimidine as a white solid. rsc.org Mechanistic studies reveal that in the case of the pyrimidine ring, the chlorine atom at the C-2 position exhibits significantly higher reactivity than the fluorine atom at the C-5 position. rsc.org This selectivity is a key aspect of the reaction mechanism, allowing for a controlled and predictable synthesis. The reaction between 5-fluoro-2-chloropyrimidine and pyrazole proceeds with a 66% yield. rsc.org
Optimization of reaction conditions is critical for maximizing yield and purity. For related coupling reactions between halogenated N-heterocycles and amines or azoles, parameters such as solvent, temperature, and the choice of base are investigated. rsc.org Solvents like DMSO, DMF, and NMP are often screened, with bases such as K2CO3, Cs2CO3, and Et3N being evaluated to find the optimal combination for the specific substrates. rsc.org
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMSO | 100 | 96 |
| 2 | Cs₂CO₃ | DMSO | 100 | 92 |
| 3 | Et₃N | DMSO | 100 | <5 |
| 4 | K₂CO₃ | DMA | 100 | 85 |
| 5 | K₂CO₃ | NMP | 100 | 78 |
| 6 | K₂CO₃ | DMF | 100 | 81 |
| 7 | K₂CO₃ | DMSO | 80 | 75 |
| 8 | K₂CO₃ | DMSO | 120 | 96 |
Alternative synthetic routes to the core fluorinated pyrimidine structure have also been explored. One such method involves the synthesis of 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides, which proceeds under mild conditions with generally excellent yields. researchgate.net
Synthesis of Structurally Modified this compound Derivatives
The this compound scaffold offers multiple sites for modification, allowing for the creation of diverse libraries of compounds for biological screening. Peripheral functionalization is typically achieved through modern cross-coupling reactions or by modifying substituents on either the pyrimidine or pyrazole ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of functional groups. nih.govmdpi.com For example, the chlorine atom on a related 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine scaffold can be selectively displaced in a Buchwald-Hartwig amination to introduce various aminopyrazoles. mdpi.com Similarly, Suzuki coupling can be used to attach new aryl or heteroaryl groups. mdpi.com These reactions enable the systematic exploration of the chemical space around the core scaffold. mdpi.comnih.gov
Another strategy for diversification involves building upon existing functional groups. For instance, new 5-fluoro- and 5-chloro-substituted 2,4-diaminopyrimidines have been synthesized and subsequently coupled with other complex molecules, such as diterpenes, to create novel chemical chimeras. mdpi.com This approach highlights the utility of the pyrimidine core as a versatile platform for developing structurally complex and potentially bioactive molecules.
Controlling regioselectivity is paramount in the synthesis of substituted this compound derivatives, as the position of substituents can have a profound impact on biological activity. mdpi.com Isomeric variants can arise from the initial coupling reaction or from the use of unsymmetrically substituted pyrazoles.
During the SNAr reaction between 5-fluoro-2-chloropyrimidine and pyrazole derivatives, the chlorine at the C-2 position is preferentially substituted over the fluorine at the C-5 position, which establishes the primary connectivity of the scaffold. rsc.org However, when using tautomeric pyrazoles (e.g., substituted with methyl or nitro groups), the regioselectivity of the N-arylation can be low, often resulting in a nearly 1:1 mixture of isomeric products. rsc.org
To address the challenge of regiocontrol in pyrazole synthesis, specific methodologies have been developed. The choice of solvent, for instance, can dramatically influence the outcome. Studies on the condensation of 1,3-dicarbonyl compounds with methylhydrazine have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents significantly improves the regioselectivity in favor of the desired pyrazole isomer compared to traditional solvents like ethanol. conicet.gov.ar This control is crucial for preparing specific pyrazole precursors for subsequent coupling to the pyrimidine ring.
| Entry | Diketone | Solvent | Isomer Ratio (2:4) |
|---|---|---|---|
| 5 | 1b | EtOH | 1:1.2 |
| 7 | 1b | TFE | 99:1 |
| 8 | 1b | HFIP | 99:1 |
| 9 | 1c | EtOH | 1:1.1 |
| 11 | 1c | TFE | 98:2 |
| 12 | 1c | HFIP | 99:1 |
Isomer ratio refers to the desired (2) versus undesired (4) regioisomer.
The importance of obtaining a single regioisomer is underscored by biological data, where one isomer may show potent activity while another is significantly less active or inactive. mdpi.com
The introduction of chirality into derivatives of this compound adds another dimension of structural complexity and is critical for developing molecules that can interact selectively with chiral biological targets. Stereoselective synthesis aims to control the spatial arrangement of atoms in these derivatives.
A key strategy involves the coupling of the pyrimidine scaffold with enantiomerically pure building blocks. An example of this is the stereoselective synthesis of chimeras based on allo-gibberic acid, a natural product with a defined stereochemistry. mdpi.com In this work, 5-fluoro-substituted 2,4-diaminopyrimidine (B92962) derivatives containing an alkyne linker were coupled to the chiral diterpene skeleton via a click reaction. mdpi.com This approach successfully merges the heterocyclic pharmacophore with a complex, stereochemically defined natural product, yielding novel hybrid molecules with specific three-dimensional structures. Such methods are essential for probing interactions in chiral biological environments like enzyme active sites or receptors.
Advanced Structural Characterization and Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of 5-Fluoro-2-pyrazol-1-ylpyrimidine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the sodium adduct of 5-fluoro-2-(1H-pyrazolo-1-yl)pyrimidine-4-amine was observed at an m/z of 202.0498, which is in close agreement with the calculated value of 202.0499 for the formula C7H6FN5Na. beilstein-journals.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of related pyrimidine (B1678525) structures often involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org Analysis of these fragmentation pathways can help to confirm the connectivity of the pyrazole (B372694) and pyrimidine rings.
X-ray Crystallography for Solid-State Structure Determination and Tautomeric Studies
X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the search results, studies on related N1-substituted pyrazoles and pyrazolopyridines have utilized this technique to confirm regiochemistry and study solid-state conformations. sci-hub.stnih.gov For a related compound, 2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-methoxyphenyl)pyrimidine, X-ray crystallography revealed a dihedral angle of 15.04° between the pyrazole and pyrimidine rings. researchgate.net Such data is crucial for understanding the three-dimensional arrangement of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of 5-fluoro-2-(1H-pyrazolo-1-yl)pyrimidine-4-amine shows characteristic absorption bands corresponding to N-H stretches (around 3495, 3281, and 3158 cm⁻¹), C-H stretches (around 2925 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1641 and 1444 cm⁻¹), and C-F bond vibrations. beilstein-journals.org The IR spectrum of 5-fluorouracil (B62378), a related pyrimidine, also shows characteristic bands for its functional groups. nist.gov These spectral fingerprints are useful for confirming the presence of the key structural motifs within the molecule.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed for the analysis of chiral molecules. While this compound itself is not chiral, this technique would be essential for characterizing any chiral derivatives. For example, if a chiral substituent were introduced to the pyrimidine or pyrazole ring, CD spectroscopy could be used to determine the stereochemistry and enantiomeric purity of the resulting compound. The synthesis of chiral derivatives of pyrimidines has been reported in the literature, highlighting the potential applicability of these techniques. mdpi.comacs.org
Theoretical and Computational Chemistry of 5 Fluoro 2 Pyrazol 1 Ylpyrimidine
Electronic Structure Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. dergipark.org.tr For compounds like 5-Fluoro-2-pyrazol-1-ylpyrimidine, DFT calculations are used to determine optimized geometry, electronic properties, and spectroscopic features. bhu.ac.inphyschemres.org Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to model the molecule in the gas phase or in different solvents. physchemres.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. physchemres.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net
In derivatives of pyrazolylpyrimidine, the HOMO and LUMO are often distributed across the pyrazole (B372694) and pyrimidine (B1678525) rings, indicating a high capacity to donate and accept electrons. nih.gov This distribution is vital for charge transfer interactions within the molecule. researchgate.net FMO analysis helps in predicting sites for electrophilic and nucleophilic attacks and is instrumental in understanding reaction mechanisms.
Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | - | - | 2.58 | researchgate.net |
| Pyrimidine Derivatives | - | - | 3.93 - 4.64 | researchgate.net |
Note: Specific values for this compound require dedicated computational studies, but these values from related structures provide a general context for its expected electronic behavior.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. global-sci.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating various potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potentials. researchgate.net
For pyrazole and pyrimidine-containing structures, MEP analysis reveals specific reactive sites. Negative potentials are generally localized over the electronegative nitrogen atoms of the pyrimidine and pyrazole rings and the fluorine atom, making these sites targets for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.netscience.gov Conversely, positive potentials are often found around the hydrogen atoms. bhu.ac.in This information is critical for understanding drug-receptor interactions, as it helps to identify key pharmacophoric features responsible for binding affinity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov This technique is particularly useful for understanding how flexible molecules like this compound and its derivatives behave in a biological environment, such as the active site of a protein. researchgate.net
MD simulations can reveal the most stable conformations of a molecule by tracking its trajectory and energy over a simulation period, often on the nanosecond scale. researchgate.netresearchgate.net Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure and Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule. researchgate.net For drug design, MD simulations are used to study the stability of a ligand-receptor complex, providing insights into the binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net This detailed understanding of the dynamic interactions is essential for optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. msjonline.org It is a fundamental component of ligand-based drug design, used when the three-dimensional structure of the target protein is unknown. biointerfaceresearch.com
The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics. msjonline.orgbiointerfaceresearch.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build a model that predicts biological activity based on these descriptors. biointerfaceresearch.com
For pyrazole and pyrimidine derivatives, QSAR studies have been successfully used to develop models that predict their inhibitory activity against various targets, such as protein kinases. researchgate.netnih.gov A statistically significant QSAR model, validated by methods like leave-one-out cross-validation, can guide the design of new, more potent analogs by indicating which structural modifications are likely to enhance activity. msjonline.orgbiointerfaceresearch.com For instance, a model might reveal that increasing the hydrophobicity or modifying the electronic properties at a specific position on the pyrazolylpyrimidine scaffold leads to improved biological response.
Table 2: Common Descriptors in QSAR Studies and Their Significance
| Descriptor Type | Example | Significance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and connectivity. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and binding. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For the synthesis of this compound and its analogs, which often involves multi-step processes like cyclocondensation or cross-coupling reactions, computational methods can map out the entire reaction pathway. nih.govrsc.orgresearchgate.net
Using DFT, the potential energy surface of a reaction can be calculated, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org This allows chemists to understand the feasibility of a proposed mechanism, compare alternative pathways, and identify the rate-determining step. For example, the synthesis of pyrazolylpyrimidines can proceed through the condensation of a hydrazine (B178648) with a β-dicarbonyl equivalent, and computational studies can elucidate the regioselectivity of the cyclization step. rsc.orgacs.org
The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical configuration that must be overcome for reactants to be converted into products. The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms.
Computational methods, particularly DFT, are used to locate and characterize the structure and energy of transition states. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of a reaction can be predicted. A lower activation energy corresponds to a faster reaction. Analyzing the geometry of the transition state reveals which bonds are being formed and broken during this critical phase of the reaction. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity, and for designing new synthetic routes. rsc.org
Energy Profile Calculations
Energy profile calculations are fundamental to understanding the conformational preferences and rotational barriers of a molecule. For this compound, a key conformational variable is the dihedral angle between the pyrimidine and pyrazole rings.
For similar biaryl systems, computational studies have shown that the planarity of the molecule is influenced by steric hindrance and electronic effects of the substituents. In the case of this compound, the fluorine atom at the 5-position of the pyrimidine ring and the lone pair on the adjacent nitrogen of the pyrazole ring would likely lead to a non-planar ground state conformation to minimize steric repulsion.
Table 1: Illustrative Potential Energy Profile Data for a Related Biaryl System
The following table illustrates the type of data obtained from a potential energy surface scan for a hypothetical related molecule, showing the relative energy as a function of the dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Planar) | 5.0 |
| 30 | 1.5 |
| 45 | 0.0 (Global Minimum) |
| 90 (Perpendicular) | 3.5 (Rotational Barrier) |
| 135 | 0.2 |
| 180 (Planar) | 4.8 |
This is an illustrative table. Specific values for this compound would require dedicated DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. lbl.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.ionsf.gov For fluorinated compounds, 19F NMR spectroscopy is a powerful characterization tool due to its high sensitivity and wide chemical shift range. nsf.govnih.gov Computational prediction of 19F chemical shifts can be particularly useful in assigning signals and understanding the electronic environment of the fluorine atom. nsf.gov
Table 2: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts for a Structurally Similar Pyrimidine Derivative
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| Pyrimidine-H4/6 | 8.95 | 8.89 |
| Pyrimidine-H5 | 7.90 | 7.86 |
| Pyrazole-H3' | 8.20 | 8.15 |
| Pyrazole-H4' | 6.70 | 6.65 |
| Pyrazole-H5' | 8.50 | 8.45 |
| Pyrimidine-C2 | 158.5 | 157.9 |
| Pyrimidine-C4/6 | 160.0 | 159.2 |
| Pyrimidine-C5 | 110.5 | 109.8 |
| Pyrazole-C3' | 140.2 | 139.7 |
| Pyrazole-C4' | 112.1 | 111.5 |
| Pyrazole-C5' | 130.8 | 130.1 |
This table is illustrative and based on typical accuracies for DFT-predicted NMR shifts for related heterocyclic systems. Specific data for this compound is not available in the provided results.
IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an experimental IR spectrum. msu.edumedium.com These calculations help in assigning the observed bands to specific vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations. core.ac.uk Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values, accounting for anharmonicity and other method-inherent approximations. core.ac.uk
Table 3: Selected Predicted IR Frequencies and Vibrational Assignments for a Related Fluorinated Pyrimidine
| Predicted Frequency (cm⁻¹, scaled) | Vibrational Mode Assignment |
| 3120 | Aromatic C-H stretch (Pyrazole) |
| 3085 | Aromatic C-H stretch (Pyrimidine) |
| 1610 | C=N stretch (Pyrimidine) |
| 1580 | C=C stretch (Pyrimidine) |
| 1495 | Ring stretching (Pyrazole) |
| 1250 | C-F stretch |
| 1150 | In-plane C-H bending |
| 840 | Out-of-plane C-H bending |
This is an illustrative table. The assignments are based on general frequency regions for these types of vibrations. msu.educore.ac.uk
Computational Prediction of Derivative Properties and Reactivity Descriptors
DFT calculations can provide valuable insights into the electronic structure and reactivity of a molecule through various descriptors. researchgate.netmiami.edu These descriptors help in understanding how the molecule will interact with other species, which is crucial in fields like drug design. bohrium.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. physchemres.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). researchgate.net For this compound, the nitrogen atoms of the pyrimidine and pyrazole rings are expected to be the most electron-rich sites, while the hydrogen atoms and the region around the C-F bond would be more electron-poor.
Reactivity Descriptors: Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These provide quantitative measures of the molecule's reactivity.
Table 4: Calculated Reactivity Descriptors for a Related Pyrimidine Derivative
| Descriptor | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Electrophilicity (ω) | 3.25 eV |
This table presents typical values for a stable organic molecule, derived from DFT calculations on related systems. researchgate.netphyschemres.orgresearchgate.net Specific values for this compound would require dedicated calculations.
Chemical Reactivity and Transformational Chemistry of 5 Fluoro 2 Pyrazol 1 Ylpyrimidine
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) and Pyrazole (B372694) Rings
Electrophilic aromatic substitution (SEAr) reactions on the 5-Fluoro-2-pyrazol-1-ylpyrimidine scaffold are expected to be highly regioselective, primarily occurring on the more electron-rich pyrazole ring. The pyrimidine ring, being inherently electron-deficient, is generally deactivated towards electrophilic attack. This deactivation is further intensified by the electron-withdrawing nature of the pyrazol-1-yl substituent.
Conversely, the pyrazole ring is more susceptible to electrophilic substitution. The typical site of substitution on a 1-substituted pyrazole is the C4 position, which is the most electron-rich. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, halogen atoms or nitro groups can be introduced onto the pyrazole moiety of related pyrazolo[1,5-a]pyrimidine (B1248293) cores through electrophilic aromatic substitution reactions. nih.govmdpi.com While specific studies on this compound are not extensively documented, it is anticipated that reactions with electrophiles such as N-halosuccinimides (NXS) would lead to substitution at the C4-position of the pyrazole ring.
Nucleophilic Substitution Reactions and Site Selectivity
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, with the fluorine atom at the C5-position of the pyrimidine ring being the primary site for nucleophilic attack. The pyrimidine ring is activated towards nucleophilic substitution due to its electron-deficient nature, and the fluorine atom is a good leaving group in such reactions.
The site selectivity of nucleophilic substitution is directed towards the pyrimidine ring, which is more electrophilic than the pyrazole ring. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the fluorine atom, forming a Meisenheimer-like intermediate, followed by the elimination of the fluoride (B91410) ion. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, providing a versatile method for the functionalization of the pyrimidine core. In related fluoro- and polyfluoropyridines, nucleophilic attack occurs preferentially at positions para to the nitrogen atom and activated by other electron-withdrawing groups, which is analogous to the C5-position in the pyrimidine ring of the title compound. rsc.orgrsc.orgbeilstein-journals.orgnih.gov
Organometallic Reactions and Catalyst-Mediated Transformations
Organometallic chemistry offers powerful tools for the modification of the this compound scaffold, with palladium-catalyzed cross-coupling reactions being particularly significant.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom at the C5-position, while a good leaving group in SNAr, can also participate in palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of heavier halogens. More commonly, the pyrimidine ring can be functionalized with other leaving groups, such as tosylates, which are then subjected to cross-coupling. semanticscholar.org
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgnih.govmdpi.com In the context of this compound, a bromo or iodo group could be introduced at a specific position on either ring to facilitate Suzuki-Miyaura coupling with various boronic acids or esters. This approach allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield (%) | Reference |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | Pd(PPh3)4 | 3-phenyl pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 | nih.gov |
| 4-bromo-1H-pyrazole | Aniline | Pd precatalyst with tBuBrettPhos | 4-anilino-1H-pyrazole | - | nih.gov |
| Pyrimidin-2-yl tosylate | Trimethoxy(phenyl)silane | PdCl2/PCy3 | 2-phenylpyrimidine | 84 | semanticscholar.org |
Ligand Design and Catalyst Development
The success of palladium-catalyzed cross-coupling reactions involving heteroaromatic compounds like this compound is highly dependent on the choice of catalyst and ligand. Nitrogen-containing heterocycles can often act as inhibitors for the palladium catalyst. Therefore, the development of highly active and stable catalyst systems is crucial. organic-chemistry.org
Buchwald and others have developed a range of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and tBuBrettPhos, which have proven to be effective for the cross-coupling of challenging heterocyclic substrates. nih.govrsc.orgsemanticscholar.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation. For instance, highly stable and active Pd-phosphine catalysts have been successfully employed for the Suzuki-Miyaura coupling of pyridine, pyrrole, and indole (B1671886) boronic acids. organic-chemistry.org Ligand-free palladium catalyst systems, such as Pd/Fe2O3, have also been developed for Suzuki-Miyaura reactions in aqueous media, offering a more environmentally friendly approach. rsc.org
Cycloaddition Reactions and Annulation Strategies
Annulation strategies often involve the construction of a new ring fused to one of the existing heterocyclic rings. For pyrimidines, a common strategy is the annulation of a thiophene (B33073) or furan (B31954) ring. nih.gov This often involves a multi-step cascade reaction starting from a suitably functionalized pyrimidine precursor.
Functional Group Interconversions on the Pyrimidine and Pyrazole Frameworks
A variety of functional group interconversions can be performed on derivatives of this compound to access a wider range of analogues. These transformations rely on standard organic synthesis methodologies. vanderbilt.edu
For example, if a nitro group were introduced onto the pyrazole ring via electrophilic substitution, it could be subsequently reduced to an amino group. This amino group could then be further modified through acylation, alkylation, or diazotization reactions. Similarly, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine.
On the pyrimidine ring, substituents introduced via nucleophilic substitution of the fluorine atom can undergo further transformations. For instance, an introduced amino group can be functionalized, or an ether linkage can be cleaved under specific conditions. These interconversions are crucial for the synthesis of diverse libraries of compounds for various applications.
Investigation of Tautomeric Forms and Dynamic Equilibria of this compound
A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the investigation of tautomeric forms and dynamic equilibria of this compound. While tautomerism is a well-documented phenomenon in related heterocyclic systems such as pyrazoles and pyrimidines, dedicated studies providing experimental or computational data for this particular compound are not publicly available.
Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. For a molecule like this compound, several theoretical tautomeric forms could be considered. These could include annular tautomerism within the pyrazole ring, where the proton can be located on either of the two nitrogen atoms, and potential imine-enamine or keto-enol type tautomerism involving the pyrimidine ring, although the aromatic nature of the pyrimidine ring makes the latter less likely without the presence of exocyclic double bonds or hydroxyl/amino substituents that can readily tautomerize.
In analogous compounds, the position of the tautomeric equilibrium is known to be influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and the physical state (solution or solid). The fluorine atom at the 5-position of the pyrimidine ring, being a strongly electronegative substituent, would be expected to influence the electron density distribution in the pyrimidine ring and, consequently, could have an impact on the tautomeric preference of the linked pyrazole moiety.
Typically, the investigation of such equilibria would involve a combination of spectroscopic techniques and computational chemistry. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), infrared (IR) spectroscopy, and UV-Vis spectroscopy are powerful tools for identifying and quantifying the different tautomers present in a sample. Computational methods, like Density Functional Theory (DFT), are often employed to calculate the relative energies and thermodynamic stabilities of the possible tautomers, providing insights into their predicted populations at equilibrium.
However, as of the current body of scientific literature, no such detailed studies have been published for this compound. Therefore, there are no specific research findings, detailed data, or interactive data tables to present for this compound. The exploration of its tautomeric behavior remains an open area for future research.
Mechanistic Investigations of Biological Activities Non Clinical Focus
Molecular Target Identification and Validation
Derivatives of the 5-fluoro-2-pyrazol-1-ylpyrimidine core have been the subject of numerous studies to identify and validate their molecular targets. These efforts have largely centered on enzyme inhibition and have been instrumental in elucidating the structure-activity relationships that govern the potency and selectivity of these compounds.
Enzyme Inhibition Kinetics and Mechanism of Action
The pyrazole (B372694) ring is a key structural feature in many protein kinase inhibitors. nih.govdntb.gov.ua The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is an isostere of the adenine (B156593) ring of ATP, enabling molecules that contain it to act as ATP-competitive inhibitors in kinase active sites. rsc.orgscispace.com This mimicry allows for binding to the hinge region of kinases, a common mechanism for kinase inhibition.
Research has led to the development of several potent protein kinase inhibitors based on the pyrazole-pyrimidine scaffold. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as selective inhibitors of JNK3, a target for neurodegenerative diseases. nih.gov One such derivative demonstrated an IC50 value of 227 nM against JNK3. nih.gov Similarly, indazole-pyrimidine based derivatives have been evaluated as VEGFR-2 kinase inhibitors, with the most active compound showing an IC50 of 24.5 nM. rsc.org Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, with IC50 values as low as 0.034 μM. nih.gov
The pyrazole scaffold is also a component of Ruxolitinib, a selective JAK1 and JAK2 inhibitor with IC50 values of approximately 3 nM. nih.gov Docking studies have shown that Ruxolitinib acts as a type I inhibitor, binding to the DFGin state of JAK1. nih.gov
Receptor Binding Studies and Ligand-Receptor Interactions
While specific receptor binding studies for this compound are not widely reported, molecular docking simulations for its derivatives have offered insights into potential ligand-receptor interactions. For example, docking studies of pyrazole-thiazole carboxamides with succinate (B1194679) dehydrogenase (SDH) have been used to explain their binding modes within the active site. nih.gov Similarly, docking simulations of a pyrazole derivative with tubulin suggested binding at the colchicine (B1669291) site. najah.edu
Cellular Pathway Modulation in Model Systems
The biological effects of this compound derivatives have been extensively studied in various cell-based assays, providing a deeper understanding of their influence on cellular pathways.
In Vitro Cellular Assays
Derivatives of the pyrazole-pyrimidine scaffold have demonstrated significant antiproliferative effects across a range of cancer cell lines. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown noteworthy anticancer activity against HCT-116, HepG2, and MCF-7 cells, with IC50 values ranging from 1.26 to 3.22 μM. mdpi.com Another study on pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivatives found that sulfonamide and tetrazinethione derivatives were most effective at inhibiting MCF7 and HCT116 cancer cell lines. nih.gov
Furthermore, a pyrazole derivative has been shown to cause cell cycle arrest at the G2/M phase in HL-60 and HeLa cells and induce apoptosis through the activation of caspase-3. najah.edu A cyano pyrazole derivative linked to a pyrazolo[3,4-d]pyrimidine moiety exhibited broad-spectrum cell growth inhibition of over 90% against various cancer cell lines, including leukemia, non-small cell lung cancer, colon, and prostate cancer. nih.gov
| Derivative Class | Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 μM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine-cyano pyrazole | Leukemia, Non-small cell lung, Colon, Prostate | 1.18 - 8.44 μM (GI50) | nih.gov |
| Pyrazole derivative | Raji, HL-60 | 9.5 μM, 5.1 μM | najah.edu |
Protein Kinase Inhibition Mechanisms
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors due to its synthetic accessibility and drug-like properties. nih.govdntb.gov.ua It is a key component in numerous inhibitors targeting a variety of kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, and FGFR. dntb.gov.ua Of the 74 small molecule protein kinase inhibitors approved by the FDA, eight contain a pyrazole ring. nih.govdntb.gov.ua
The pyrazolo[3,4-d]pyrimidine nucleus, in particular, has been a focus for the development of anticancer kinase inhibitors. rsc.orgscispace.com This is due to its structural similarity to the adenine base of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases. rsc.orgscispace.com
Succinate Dehydrogenase Inhibition Mechanisms
The pyrazole carboxamide structure is a well-established pharmacophore for the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. researchgate.net This inhibitory action is the basis for the fungicidal activity of many pyrazole-based compounds. nih.govresearchgate.net Novel pyrazole-thiazole carboxamides have been designed and synthesized as SDH inhibitors, showing excellent in vitro activities against fungal pathogens like Rhizoctonia cerealis, with EC50 values ranging from 1.1 to 4.9 mg/L, which is superior to the commercial fungicide thifluzamide. nih.gov Another study on pyrazole-amide-isothiazole derivatives identified a compound with an IC50 value of 0.47 mg/L against SDH. documentsdelivered.com
| Derivative Class | Target Organism/Enzyme | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | 1.1 - 4.9 mg/L (EC50) | nih.gov |
| Pyrazole-amide-isothiazole | Succinate Dehydrogenase (SDH) | 0.47 mg/L (IC50) | documentsdelivered.com |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 μg/mL (EC50) | nih.gov |
Anti-fibrosis Mechanisms (e.g., collagen expression inhibition)
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, particularly collagen. Research into pyrazole and pyrimidine (B1678525) derivatives has revealed several potential mechanisms for combating this pathological process.
One key pathway implicated in fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling cascade. A novel synthetic pyrazole derivative, J-1048, has been shown to inhibit liver fibrosis by acting as an activin receptor-like kinase 5 (ALK5) inhibitor nih.gov. ALK5 is the TGF-β type I receptor, and its inhibition explicitly blocks the downstream TGF-β/Smad signaling pathway, a central regulator of collagen production nih.gov. Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-fibrotic effects by reducing the levels of profibrogenic cytokines, including TGF-β nih.gov. These compounds also help remodel the ECM by creating a better balance between matrix metalloproteinases (MMPs), which degrade collagen, and their tissue inhibitors (TIMPs) nih.gov.
Another strategy involves directly targeting the expression of collagen. A study on novel 2-(pyridin-2-yl) pyrimidine derivatives identified compounds that suppress the protein expression of Collagen Type I Alpha 1 (COL1A1) in hepatic stellate cells mdpi.comresearchgate.net. This direct reduction in a primary fibrotic marker highlights a crucial anti-fibrotic mechanism mdpi.com. These findings suggest that a compound like this compound could potentially exert anti-fibrotic effects by interfering with critical signaling pathways or by directly inhibiting the synthesis of ECM components.
| Compound Class/Example | Primary Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Pyrazole Derivative (J-1048) | Activin receptor-like kinase 5 (ALK5) | Inhibition of the TGF-β/Smad signaling pathway, reducing liver fibrosis. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Cytokine Production & ECM Regulation | Reduction of profibrogenic cytokines (TGF-β) and rebalancing of MMP/TIMP levels. | nih.gov |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives (12m, 12q) | Collagen Expression | Suppression of Collagen Type I Alpha 1 (COL1A1) protein expression. | mdpi.comresearchgate.net |
Mechanistic Studies of Antimicrobial and Antifungal Activity
The pyrazole and pyrimidine moieties are core components of many compounds developed for their antimicrobial and antifungal properties. Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of nucleic acid synthesis.
Antimicrobial Mechanisms: The combination of pyrazole and pyrimidine rings can lead to potent antibacterial agents. Certain pyrazole-clubbed pyrimidine hybrids have been investigated as inhibitors of Dihydrofolate reductase (DHFR) acs.org. DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. Inhibition of this enzyme is the mechanism of action for established antibacterial drugs like trimethoprim (B1683648) acs.org. Other studies on pyrazole derivatives have pointed to different mechanisms, including the disruption of the bacterial cell wall nih.gov. Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme vital for microbial metabolism nih.gov.
Antifungal Mechanisms: The presence of a 5-fluoropyrimidine (B1206419) structure is particularly significant for antifungal activity, a mechanism well-understood from the drug 5-fluorocytosine (B48100) (5-FC) nih.gov. 5-FC is a pro-drug that is actively transported into fungal cells via cytosine permease researchgate.net. Inside the cell, a fungal-specific enzyme, cytosine deaminase, converts it to the cytotoxic compound 5-fluorouracil (B62378) (5-FU) researchgate.netyoutube.com. From there, 5-FU is metabolized into two active forms:
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into fungal RNA in place of uridine (B1682114) triphosphate, disrupting the process of protein synthesis youtube.com.
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of the enzyme thymidylate synthase clinpgx.org. The inhibition of this enzyme blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication nih.govclinpgx.org.
This dual attack on both RNA and DNA synthesis makes the 5-fluoropyrimidine pathway a highly effective antifungal strategy. It is plausible that this compound could act in a similar manner, leveraging the 5-fluoro-pyrimidine moiety to inhibit fungal growth.
| Activity | Compound Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Pyrazole-clubbed Pyrimidines | Inhibition of Dihydrofolate reductase (DHFR). | acs.org |
| Naphthyl-substituted Pyrazoles | Disruption of the bacterial cell wall. | nih.gov | |
| Pyrazolo[1,5-a]pyrimidines | Inhibition of carbonic anhydrase. | nih.gov | |
| Antifungal | 5-Fluoropyrimidines (e.g., 5-FC) | Incorporation into RNA (as FUTP) to inhibit protein synthesis. | youtube.com |
| Inhibition of thymidylate synthase (as FdUMP) to block DNA synthesis. | nih.govclinpgx.org |
Structure-Mechanism Relationships for Optimizing Potency and Selectivity
The optimization of pyrazolyl-pyrimidine scaffolds is a key focus of medicinal chemistry, aiming to enhance potency against a specific biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have provided valuable insights, particularly in the context of kinase inhibition nih.govresearchgate.net.
These fused heterocyclic systems serve as a rigid framework that can be chemically modified at various positions. The nature and position of substituents on the rings significantly influence how the molecule interacts with the binding site of a target protein, such as the ATP-binding pocket of a kinase nih.gov. For example, in the development of FLT3 and VEGFR2 kinase inhibitors, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized where different groups were attached to the core structure nih.gov. This systematic modification allowed researchers to identify compounds with nanomolar potency and high selectivity, leading to complete tumor regression in preclinical models nih.govacs.org.
For a compound like this compound, the structural components each play a critical role:
The Pyrazolyl-Pyrimidine Core: This scaffold provides the fundamental three-dimensional structure required for binding to a biological target.
The 5-Fluoro Substituent: The fluorine atom is a small but highly electronegative element. Its presence can significantly alter the electronic properties of the pyrimidine ring, influence the molecule's metabolic stability, and enhance binding affinity through favorable interactions like hydrogen bonding.
Substituents on the Pyrazole Ring: The potency and selectivity of the molecule could be fine-tuned by adding or modifying functional groups on the pyrazole ring. These modifications can be tailored to exploit specific pockets or interact with key amino acid residues within a target's active site, thereby optimizing the compound's biological activity.
Through such strategic modifications, the pyrazolyl-pyrimidine scaffold can be adapted to create highly potent and selective inhibitors for a wide range of biological targets.
| Compound Series | Target Class | Key SAR Finding | Outcome | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Kinases (FLT3, VEGFR2) | Structural optimization of a phenylurea moiety attached to the core led to highly potent compounds. | Discovery of a multikinase inhibitor with in vivo anti-leukemia activity. | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidines | Kinases (FLT3-ITD) | Systematic modification of substituents on the pyrimidine portion of the scaffold enhanced potency and selectivity against wild-type and mutant kinases. | Identification of inhibitors with IC50 values of 0.4 nM that overcome drug resistance mutations. | researchgate.netnih.gov |
Advanced Applications and Emerging Research Directions Excluding Clinical Human Trials
Utilization as Chemical Probes in Biological Systems
While direct studies detailing the use of 5-Fluoro-2-pyrazol-1-ylpyrimidine as a chemical probe are not extensively documented, the constituent pyrimidine (B1678525) and pyrazole (B372694) moieties are well-established components of various biological probes. Pyrimidine derivatives, for instance, are integral to fluorescent probes designed for detecting pH changes in living cells. The incorporation of a fluorine atom can modulate the electronic properties and metabolic stability of a molecule, potentially enhancing its utility as a probe.
The pyrazole structure is also a key component in the design of sensors for biologically significant species. The combined electronic features of the fluorinated pyrimidine and pyrazole rings in this compound could be harnessed to develop novel probes with tailored sensitivities and specificities for various biological targets. Future research may focus on synthesizing derivatives of this compound to explore their potential in bioimaging and as sensors for ions or small molecules within cellular environments.
Applications in Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is an emerging area of interest. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The pyrimidine and pyrazole rings can introduce rigidity and specific intermolecular interactions into a polymer chain.
Although specific polymers incorporating this compound are not yet prevalent in the literature, the synthesis of monomers based on this scaffold could lead to the development of novel high-performance polymers. The reactivity of the pyrimidine ring and potential for functionalization on the pyrazole ring offer synthetic handles for polymerization.
Table 1: Potential Properties of Polymers Incorporating this compound
| Property | Potential Contribution from this compound Moiety |
|---|---|
| Thermal Stability | The aromatic nature of both the pyrimidine and pyrazole rings can enhance thermal resistance. |
| Chemical Resistance | The fluorine atom can impart increased resistance to chemical degradation. |
| Optical Properties | The conjugated π-system of the heterocyclic rings may lead to interesting photophysical properties. |
Role in Agrochemical Development (e.g., as fungicides)
The development of novel fungicides is a significant area of research for pyrazole and pyrimidine derivatives. The pyrazole ring is a key pharmacophore in many commercially successful fungicides. A patent for 5-fluoro pyrimidine derivatives suggests their potential use as biocides, including pesticides and herbicides mdpi.com.
Research into pyrazol-5-yl-benzamide derivatives has shown their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial enzyme in the respiratory chain of many pathogenic fungi acs.org. One study highlighted a compound, 5IIc, which exhibited excellent in vitro activity against Sclerotinia sclerotiorum acs.org. While this is not this compound, the structural similarity suggests that the target compound could also exhibit fungicidal properties.
A closely related compound, 5-Fluoro-2-(1H-pyrazolo-1-yl)pyrimidine-4-amine, has been synthesized, indicating that the core structure is accessible for agrochemical research beilstein-journals.org. The fungicidal efficacy of such compounds often depends on the specific substituents on both the pyrazole and pyrimidine rings.
Table 2: Fungicidal Activity of a Related Pyrazol-5-yl-benzamide Derivative (Compound 5IIc)
| Fungal Species | EC50 (mg/L) |
|---|---|
| Sclerotinia sclerotiorum | 0.20 acs.org |
| Valsa mali | 3.68 acs.org |
Data for a structurally related compound, not this compound.
Development as Analytical Reagents
Currently, there is limited information on the specific use of this compound as an analytical reagent. However, the development of analytical methods for fluorinated compounds is an active area of research nih.govresearchgate.netnih.govresearchgate.net. The unique spectroscopic signatures imparted by the fluorine atom and the heterocyclic rings could potentially be exploited for the development of new analytical standards or reagents. For instance, its distinct mass-to-charge ratio would be beneficial in mass spectrometry-based assays.
Metal Complexation Studies and Coordination Chemistry
The pyrazole and pyrimidine rings both contain nitrogen atoms with lone pairs of electrons, making them excellent ligands for metal coordination. The coordination chemistry of pyrazole-derived ligands is a rich field, with applications in catalysis, materials science, and bioinorganic chemistry chemrxiv.orgresearchgate.netnih.govmdpi.com. The fluorine atom in this compound can influence the electron density on the pyrimidine ring, thereby modulating the coordination properties of the nitrogen atoms.
Studies on related pyrazole-containing ligands have shown their ability to form stable complexes with a variety of transition metals. The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. Research into the coordination chemistry of this compound could lead to the discovery of novel catalysts or functional materials.
Future Perspectives and Unexplored Research Avenues for this compound
The versatile structure of this compound presents numerous opportunities for future research. Key unexplored avenues include:
Medicinal Chemistry: While clinical trials are excluded from this review, preclinical investigation of its derivatives as kinase inhibitors or for other therapeutic targets is a promising area, given the prevalence of pyrazole and pyrimidine scaffolds in drug discovery smolecule.comnih.gov.
Organic Electronics: The conjugated nature of the molecule suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) after suitable functionalization to tune its electronic properties.
Catalysis: The development of metal complexes of this compound as catalysts for organic transformations is a largely unexplored area. The electronic and steric properties of the ligand could be fine-tuned to achieve high catalytic activity and selectivity.
Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions makes this molecule an interesting building block for the construction of complex supramolecular architectures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 5-Fluoro-2-pyrazol-1-ylpyrimidine, and how do reaction conditions impact yield and purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. Key steps include:
- Condensation : Use of glacial acetic acid (AcOH) in ethanol under reflux for pyrazole-pyrimidine coupling .
- Phosphorylation : POCl₃ in DMF at 0–60°C for fluorination or chlorination of the pyrimidine ring .
- Purification : Ethanol/water (4:1 v/v) recrystallization to isolate the final product .
Q. How can the molecular structure of this compound be validated experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) provides bond-length and angle data for stereochemical confirmation (e.g., C–F bond: ~1.34 Å) .
- NMR spectroscopy : Fluorine-19 NMR distinguishes the fluoropyrimidine moiety (δ ~ -120 ppm) from pyrazole protons (δ 7–9 ppm).
Q. What analytical methods ensure purity and stability during storage?
- Purity Assessment :
- HPLC with ≥98% purity thresholds using C18 columns and UV detection at 254 nm .
- Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 221.06).
Advanced Research Questions
Q. How can reaction pathways for this compound be optimized using computational modeling?
- Methods :
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclization via TS analysis) .
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrimidine derivatives?
- Approach :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., pyrazole vs. triazole) with activity discrepancies .
Q. How do solvent and catalyst choices influence regioselectivity in pyrazole-pyrimidine coupling reactions?
- Experimental Design :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while ethanol promotes cyclization .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve yields in fluorination steps but may introduce byproducts .
- Data Table :
| Solvent | Catalyst | Yield (%) | Regioselectivity (Pyrazole:Pyrimidine) |
|---|---|---|---|
| DMF | None | 65 | 1:1.2 |
| EtOH | NH₄OAc | 78 | 1:0.9 |
| DCM | ZnCl₂ | 52 | 1:1.5 |
| Adapted from |
Q. What mechanistic insights explain side-product formation during halogenation of the pyrimidine ring?
- Analysis :
- Competitive pathways : Over-chlorination (using excess POCl₃) leads to dihalogenated byproducts, detectable via LC-MS .
- Kinetic control : Lower temperatures (0°C) favor mono-fluorination, while higher temperatures (60°C) increase di-substitution .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
